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Compound of Interest

Compound Name:
5-(2-Fluorophenyl)furan-2-

carboxylic acid

Cat. No.: B1300832 Get Quote

This technical guide provides a comprehensive overview of 5-(2-fluorophenyl)-2-furoic acid, a

synthetic organic compound with potential applications in drug discovery and development.

This document is intended for researchers, scientists, and professionals in the pharmaceutical

and chemical industries.

Chemical Properties
5-(2-fluorophenyl)-2-furoic acid is a derivative of 2-furoic acid, featuring a 2-fluorophenyl

substituent at the 5-position of the furan ring. The presence of the fluorine atom can

significantly influence the compound's physicochemical and biological properties, including its

lipophilicity, metabolic stability, and binding affinity to biological targets.

Property Value Source

IUPAC Name
5-(2-fluorophenyl)furan-2-

carboxylic acid
Sigma-Aldrich

CAS Number 353761-02-1 Sigma-Aldrich

Molecular Formula C₁₁H₇FO₃ PubChem

Molecular Weight 206.17 g/mol Sigma-Aldrich

InChI Key
GRMHOKHCKXBRIB-

UHFFFAOYSA-N
Sigma-Aldrich[1]
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Synthesis
The synthesis of 5-(2-fluorophenyl)-2-furoic acid can be achieved through a palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used method for forming

carbon-carbon bonds is adaptable for the synthesis of various 5-aryl-2-furoic acid derivatives.

[2][3][4][5][6][7][8][9] A plausible synthetic route starts from a halogenated furan derivative, such

as methyl 5-bromofuran-2-carboxylate, which is coupled with 2-fluorophenylboronic acid. The

resulting ester is then hydrolyzed to yield the final carboxylic acid product.
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Caption: Synthetic workflow for 5-(2-fluorophenyl)-2-furoic acid.

Experimental Protocol: Synthesis via Suzuki-Miyaura
Coupling
This protocol is adapted from the synthesis of a structurally related compound, 5-(4-

nitrophenyl)furan-2-carboxylic acid.[2]

Step 1: Synthesis of Methyl 5-(2-fluorophenyl)furan-2-carboxylate

To a reaction vessel, add methyl 5-bromofuran-2-carboxylate (1.0 eq), 2-fluorophenylboronic

acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0)

(0.05 eq).

Add a solvent system of 1,4-dioxane and an aqueous solution of a base, such as 2M sodium

carbonate (2.0 eq).

Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to

approximately 90°C with stirring.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the mixture to room temperature and filter through a pad of celite.

Extract the filtrate with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield methyl 5-(2-

fluorophenyl)furan-2-carboxylate.

Step 2: Hydrolysis to 5-(2-fluorophenyl)-2-furoic acid

Dissolve the methyl 5-(2-fluorophenyl)furan-2-carboxylate (1.0 eq) in a mixture of methanol

and water.
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Add an excess of a base, such as sodium hydroxide (3.0 eq), to the solution.

Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitor by TLC).

Cool the reaction mixture and remove the methanol under reduced pressure.

Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the

carboxylic acid.

Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain

5-(2-fluorophenyl)-2-furoic acid.

Potential Biological Activities
While specific biological data for 5-(2-fluorophenyl)-2-furoic acid is not extensively available in

the public domain, the broader class of 5-aryl-2-furoic acid derivatives has shown promise in

several therapeutic areas.

Antimicrobial Activity
Derivatives of 5-phenyl-2-furoic acid have been synthesized and evaluated for their

antimicrobial properties. For instance, a series of 5-(4-methylcarboxamidophenyl)-2-furoic acid

derivatives demonstrated potent activity against both Gram-positive (e.g., Staphylococcus

aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as

the pathogenic fungus Candida albicans.[10] The mechanism of action is likely multifaceted but

may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Further screening of 5-(2-fluorophenyl)-2-furoic acid against a panel of pathogenic microbes is

warranted to determine its specific antimicrobial spectrum and potency.

Urotensin-II Receptor Antagonism
Urotensin-II (U-II) is a potent vasoconstrictor peptide implicated in the pathophysiology of

cardiovascular diseases.[11][12][13] The urotensin-II receptor (UT) is a G-protein coupled

receptor (GPCR) that, upon activation, initiates a signaling cascade leading to physiological

responses such as vasoconstriction and cell proliferation.[13] Antagonists of the UT receptor

are being investigated as potential therapeutics for conditions like hypertension and heart

failure.[11][13] Notably, a series of 5-aryl-furan-2-carboxamide derivatives have been identified
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as potent UT receptor antagonists. This suggests that the 5-aryl-2-furoic acid scaffold is a

promising starting point for the development of such antagonists.
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Caption: Hypothetical signaling pathway of Urotensin-II and its antagonism.

Spectroscopic Data (Reference)
While specific spectroscopic data for 5-(2-fluorophenyl)-2-furoic acid is not readily available, the

following data for the parent compound, 2-furoic acid, can be used as a reference for spectral

interpretation.

¹H NMR of 2-Furoic Acid (400 MHz, DMSO-d₆):

δ 7.90 (dd, J = 1.6, 0.8 Hz, 1H)

δ 7.22 (dd, J = 3.5, 0.8 Hz, 1H)

δ 6.64 (dd, J = 3.5, 1.7 Hz, 1H)

δ 13.2 (br s, 1H, COOH)

¹³C NMR of 2-Furoic Acid (100 MHz, DMSO-d₆):

δ 159.8

δ 147.4

δ 145.4

δ 118.2

δ 112.5

IR Spectrum of 2-Furoic Acid (KBr pellet, cm⁻¹):

Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹)

C=O stretch from the carboxylic acid (~1700 cm⁻¹)

C=C and C-O stretches from the furan ring (in the fingerprint region)
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Conclusion
5-(2-fluorophenyl)-2-furoic acid is a compound of interest for further investigation, particularly in

the fields of antimicrobial and cardiovascular drug discovery. The synthetic route via Suzuki-

Miyaura coupling is well-established for this class of compounds, allowing for its accessible

synthesis and the generation of analogues for structure-activity relationship studies. Future

research should focus on the detailed biological evaluation of this compound to elucidate its

specific mechanisms of action and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 5-(2-fluorophenyl)-2-
furoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1300832#iupac-name-5-2-fluorophenyl-2-furoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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